1,1'-{4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-{4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone is a complex organic compound featuring a furan ring substituted with a 4-chlorophenyl group, a dihydropyridine ring, and ethanone groups
Vorbereitungsmethoden
The synthesis of 1,1’-{4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors, such as alkynyl oxiranes in the presence of p-toluenesulfonic acid (PTSA) and methanol.
Substitution with 4-chlorophenyl group: The furan ring is then substituted with a 4-chlorophenyl group using halogenated heterocycles.
Formation of the dihydropyridine ring: This involves the condensation of cyclic 1,3-diketones with arylglyoxals and phenols.
Attachment of ethanone groups: Finally, the ethanone groups are introduced through appropriate acylation reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,1’-{4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The furan and dihydropyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1,1’-{4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials with specific electronic properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are investigated to understand its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,1’-{4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory or cancer pathways, leading to reduced activity of these pathways and therapeutic effects . The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interact with protein kinases, transcription factors, and other key regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
1,1’-{4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone can be compared with similar compounds such as:
3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound shares the furan and 4-chlorophenyl groups but lacks the dihydropyridine and ethanone groups.
5-(4-Chlorophenyl)-1,3,4-oxadiazole derivatives: These compounds have similar aromatic and heterocyclic features but differ in the specific ring structures and substituents.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are structurally similar due to the presence of aromatic and heterocyclic rings.
The uniqueness of 1,1’-{4-[5-(4-Chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl}diethanone lies in its combination of furan, dihydropyridine, and ethanone groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H20ClNO3 |
---|---|
Molekulargewicht |
369.8 g/mol |
IUPAC-Name |
1-[5-acetyl-4-[5-(4-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridin-3-yl]ethanone |
InChI |
InChI=1S/C21H20ClNO3/c1-11-19(13(3)24)21(20(14(4)25)12(2)23-11)18-10-9-17(26-18)15-5-7-16(22)8-6-15/h5-10,21,23H,1-4H3 |
InChI-Schlüssel |
COJISDZWLLPVIG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)C)C2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.